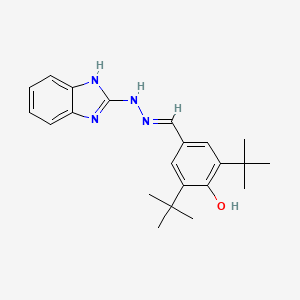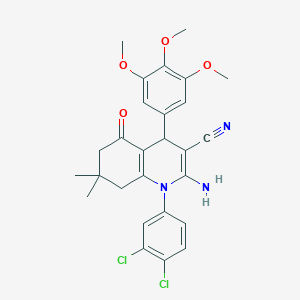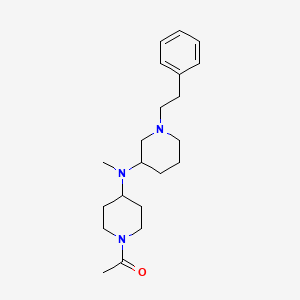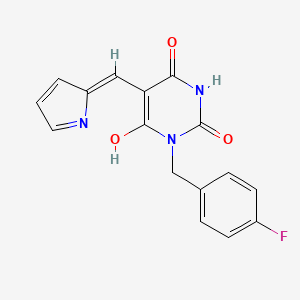![molecular formula C17H20N4O2 B6044390 N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide](/img/structure/B6044390.png)
N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide, also known as INDY, is a small molecule that has been extensively studied for its potential therapeutic applications. INDY is a selective inhibitor of organic anion transporter 1 (OAT1) and organic anion transporter 3 (OAT3), which are involved in the transport of endogenous and exogenous compounds across cell membranes.
Mécanisme D'action
N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide selectively inhibits OAT1 and OAT3, which are responsible for the transport of endogenous and exogenous compounds across cell membranes. By inhibiting these transporters, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide reduces the uptake of organic anions in the kidney and liver, leading to improved glucose and lipid metabolism in diabetes and obesity. In cancer, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide blocks the transport of essential nutrients into the cancer cells, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to improve glucose and lipid metabolism in diabetic and obese animal models. In addition, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in lab experiments is its selectivity for OAT1 and OAT3, which allows for specific inhibition of these transporters without affecting other transporters. However, one of the limitations of using N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide. One area of research is the development of more potent and selective inhibitors of OAT1 and OAT3. Another area of research is the investigation of the potential therapeutic applications of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in other diseases, such as liver disease and kidney disease. Finally, the use of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in combination with other drugs or therapies for the treatment of cancer is also an area of interest for future research.
Conclusion:
In conclusion, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide, or N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide, is a small molecule that has been extensively studied for its potential therapeutic applications in diabetes, obesity, and cancer. N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide selectively inhibits OAT1 and OAT3, leading to improved glucose and lipid metabolism in diabetes and obesity, and inhibition of cell growth and proliferation in cancer. Despite its low solubility in water, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has several advantages for lab experiments, including its selectivity for OAT1 and OAT3. Future research on N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide will focus on the development of more potent and selective inhibitors of these transporters, as well as investigation of the potential therapeutic applications of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide in other diseases.
Méthodes De Synthèse
The synthesis of N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been reported in several studies. One of the most commonly used methods involves the reaction of 2-indanecarboxylic acid with 2-bromoethylamine hydrobromide, followed by the reaction with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-amine. The resulting product is then purified by column chromatography to obtain pure N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide.
Applications De Recherche Scientifique
N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes and obesity, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to improve glucose and lipid metabolism by reducing the uptake of organic anions in the kidney and liver. In cancer, N-{2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]ethyl}-2-indanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the transport of essential nutrients into the cells.
Propriétés
IUPAC Name |
N-[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]ethyl]-2,3-dihydro-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11-8-15(22)21-17(20-11)19-7-6-18-16(23)14-9-12-4-2-3-5-13(12)10-14/h2-5,8,14H,6-7,9-10H2,1H3,(H,18,23)(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHJKUNGZRFIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCCNC(=O)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-methyl-2-(2-thienyl)ethyl]-2-pyridinamine](/img/structure/B6044321.png)
![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)



![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6044337.png)

![4-amino-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6044356.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(tetrahydro-2H-pyran-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B6044362.png)
![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B6044368.png)
![2-[(3-chlorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6044376.png)
![4-[(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6044379.png)
![3,6-dibromo-4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6044382.png)